molecular formula C17H24ClNO B1681684 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-allyl-6,11-dimethyl- CAS No. 7619-35-4

2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-allyl-6,11-dimethyl-

Cat. No.: B1681684
CAS No.: 7619-35-4
M. Wt: 293.8 g/mol
InChI Key: ZTGMHFIGNYXMJV-BZJVTDFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SKF 10047 involves several steps. One common method includes the tritiation of N-propargylnormetazocine using a Lindlar catalyst to produce N-allylnormetazocine . This process involves the following steps:

    Starting Material: N-propargylnormetazocine.

    Catalyst: Lindlar catalyst.

    Reaction Conditions: The reaction is carried out under controlled conditions to ensure high specificity and yield.

Chemical Reactions Analysis

SKF 10047 undergoes various chemical reactions, including:

    Oxidation: SKF 10047 can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: SKF 10047 can undergo substitution reactions, particularly at the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions .

Mechanism of Action

SKF 10047 exerts its effects primarily through its action on sigma-1 receptors. These receptors are ligand-regulated transmembrane chaperone proteins located in the endoplasmic reticulum. SKF 10047 binds to sigma-1 receptors, modulating their activity and influencing various cellular processes. Additionally, SKF 10047 interacts with the N-methyl-D-aspartate receptor, providing neuroprotection by reducing calcium influx into neurons .

Comparison with Similar Compounds

SKF 10047 is unique in its high specificity for sigma-1 receptors. Similar compounds include:

SKF 10047 stands out due to its high specificity and extensive use in neuroprotection and stress-related studies.

Properties

IUPAC Name

1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17/h4-6,11-12,16,19H,1,7-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQCVMYAEFTEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018249
Record name Alazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825594-24-9
Record name Alazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-allyl-6,11-dimethyl-
Reactant of Route 2
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-allyl-6,11-dimethyl-
Reactant of Route 3
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-allyl-6,11-dimethyl-
Reactant of Route 4
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-allyl-6,11-dimethyl-
Reactant of Route 5
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-allyl-6,11-dimethyl-
Reactant of Route 6
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-allyl-6,11-dimethyl-

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